molecular formula C12H12N4S B1482444 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2097970-48-2

2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482444
CAS No.: 2097970-48-2
M. Wt: 244.32 g/mol
InChI Key: XRBLCFIMKSAHPD-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a sophisticated chemical building block designed for advanced drug discovery and medicinal chemistry research. This compound features a fused 6,7-dihydropyrazolo[1,5-a]pyrazine core, a privileged scaffold in the design of pharmacologically active agents. The integration of a thiophene heterocycle and a synthetically versatile acetonitrile group on this scaffold makes it a highly valuable intermediate for constructing targeted molecular libraries. The pyrazolo[1,5-a]pyrazine core is a structure of significant interest in medicinal chemistry, with documented applications in the development of compounds for treating infectious diseases . The thiophene moiety is a common feature in many bioactive molecules and materials science, contributing to favorable electronic properties and potential target engagement . The presence of the acetonitrile functional group offers a versatile chemical handle for further derivatization through reactions such as reduction to amines, hydrolysis to acids, or cyclization into diverse heterocyclic systems, enabling researchers to efficiently explore structure-activity relationships (SAR). This reagent is intended for use in hit-to-lead optimization campaigns, particularly in the synthesis of novel small molecules with potential antitumor, antimicrobial, or other biological activities. Its structure is engineered to facilitate the generation of compounds that can interact with a range of biological targets, including kinases and other ATP-binding proteins. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-3-4-15-5-6-16-10(9-15)8-11(14-16)12-2-1-7-17-12/h1-2,7-8H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBLCFIMKSAHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CS3)CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic organic molecule that has recently gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a dihydropyrazolo[1,5-a]pyrazine core linked to a thiophene moiety , which is thought to enhance its biological properties. The molecular formula is C12H11N3SC_{12}H_{11}N_3S with a molecular weight of approximately 233.29 g/mol. The structure can be represented as follows:

Structure C12H11N3S\text{Structure }\text{C}_{12}\text{H}_{11}\text{N}_3\text{S}

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Thiophene derivatives have shown promise against viral infections, particularly in inhibiting the Ebola virus. Modifications to the thiophene ring can significantly impact antiviral efficacy .
  • Analgesic Effects : Studies on related pyrazole compounds have demonstrated notable analgesic activity in animal models, suggesting potential pain-relieving properties for this compound as well .
  • Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing varying degrees of effectiveness depending on structural modifications .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Viral Entry : Similar thiophene compounds have been shown to interfere with viral entry mechanisms by blocking critical protein interactions necessary for viral fusion and entry into host cells .
  • Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways or metabolic processes, which could contribute to its therapeutic effects.
  • Interaction with Receptors : Binding studies suggest that such compounds can interact with various receptors in the body, influencing physiological responses and potentially leading to therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene-containing compounds:

  • Antiviral Studies : A study evaluated the effectiveness of thiophene derivatives against pseudotyped Ebola virus (pEBOV), revealing a significant correlation between structural modifications and antiviral potency. The most effective compound exhibited an EC50 value of 0.19 μM .
  • Analgesic Activity Assessment : In a hot plate test and acetic acid-induced writhing test on mice, compounds similar to this compound showed increased latency times compared to controls, indicating potential central analgesic effects .

Data Tables

The following tables summarize key findings related to the biological activity of thiophene derivatives:

CompoundActivity TypeEC50 (μM)CC50 (μM)SI (Selectivity Index)
Thiophene Derivative 1Antiviral0.1920105.26
Thiophene Derivative 2AnalgesicN/AN/AN/A

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures may exhibit significant anticancer properties. The dihydropyrazolo core is known for its ability to interact with various biological targets involved in cancer proliferation and metastasis. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cancer cell survival and apoptosis.

Neuroprotective Effects

The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems. Investigations into its interaction with NMDA receptors have shown that it may help prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This modulation can contribute to the preservation of neuronal health by reducing oxidative stress and inflammation.

Organic Electronics

Due to its unique electronic properties, the compound has potential applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, making it an attractive candidate for further exploration in electronic devices.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile. The results indicated that certain modifications enhanced cytotoxic activity against breast cancer cell lines, demonstrating the compound's potential as a lead structure for developing new anticancer agents .

Study 2: Neuroprotection

Another research article focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found that administration of the compound significantly reduced neuronal death and improved cognitive function in mice subjected to neurotoxic insults. The study highlighted its role in modulating glutamate receptor activity, thus providing insights into its therapeutic potential for treating neurodegenerative disorders .

Comparison with Similar Compounds

Thiophene Positional Isomer

A structural isomer, 2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS: 2098061-68-6), differs only in the position of the thiophene sulfur atom (3-yl vs. 2-yl). This positional change alters electronic distribution, as evidenced by differences in NMR chemical shifts and solubility profiles. The 3-yl isomer has a purity of ≥95% but is listed as discontinued, suggesting lower commercial demand compared to the 2-yl variant .

Pyrazolo-Pyrazine Derivatives with Alternative Substituents

  • It is a potent positive allosteric modulator of Parkin E3 ligase, highlighting the pharmacological relevance of pyrazolo-pyrazine scaffolds .
  • 5-Chloro-N2-(4-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine (w7) : This derivative demonstrates enhanced solubility due to the pyrimidine and triazole substituents, achieving a 43% yield in synthesis. Its biological activity against unspecified targets underscores the importance of nitrogen-rich heterocycles .

Functional Analogues with Similar Heterocyclic Cores

Thiazolo[3,2-a]pyrimidine Carbonitriles

Compounds 11a and 11b from feature a thiazolo[3,2-a]pyrimidine core instead of pyrazolo-pyrazine. Both exhibit moderate yields (~68%) and distinct IR absorptions for CN (2,219–2,209 cm⁻¹). Their melting points (243–246°C for 11a vs. 213–215°C for 11b) reflect the influence of substituents (trimethylbenzylidene vs. cyanobenzylidene) on crystallinity .

Triazolo[1,5-a]pyrazine Derivatives

9a and 9e () incorporate a triazolo[1,5-a]pyrazine core with halogenated aryl groups. These compounds exhibit high yields (98%) and elevated melting points (201–245°C), attributed to strong intermolecular interactions from chloro and bromo substituents. Their biological activity, though unspecified, is likely modulated by these electron-withdrawing groups .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Reference
2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile C₁₂H₁₂N₄S 244.3155 Thiophen-2-yl, acetonitrile N/A N/A
2-(2-(Thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile C₁₂H₁₂N₄S 244.32 Thiophen-3-yl, acetonitrile N/A N/A
BIO-1966561 C₂₉H₃₀N₄O₂ 474.58 Tetrahydroquinoline, isopropyl N/A N/A
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b ) C₂₂H₁₇N₃O₃S 403.45 Cyanobenzylidene, methylfuran 213–215 68
9e (Triazolo[1,5-a]pyrazine derivative) C₂₇H₂₂BrCl₂N₅O₂ 598.36 Bromophenyl, dichlorobenzyl 244–245 98

Research Findings and Implications

Biological Relevance : Derivatives like BIO-1966561 and w7 demonstrate that pyrazolo-pyrazine scaffolds are versatile platforms for drug discovery, particularly in enzyme modulation and kinase inhibition .

Electronic Effects : The nitrile group in the target compound enhances electrophilicity, which may improve binding to biological targets compared to ester or amide analogues (e.g., 7b in ) .

Regiochemical Impact : The thiophene-2-yl vs. 3-yl isomerism ( vs. 5) could influence π-π stacking interactions in materials science or receptor binding in medicinal chemistry.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of pyrazolo[1,5-a]pyrazine derivatives, including the target compound?

  • Methodology : Use a stepwise approach:

  • Step 1 : React 5-aminopyrazole with 2-acyl-aminodichloroacrylonitrile in THF at room temperature for 24 hours, followed by heating to 55–60°C for 2 hours to enhance cyclization .
  • Step 2 : Monitor reaction progress via TLC or HPLC.
  • Step 3 : Purify via recrystallization (e.g., water trituration) to isolate crystalline products.
    • Key Parameters : Solvent choice (e.g., THF), stoichiometric ratios (e.g., 1:1 molar ratio of reactants), and temperature control are critical for yield optimization .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Analytical Tools :

  • Single-crystal X-ray diffraction for unambiguous structural confirmation (e.g., triclinic crystal system with space group P1) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) to confirm functional groups (e.g., thiophene protons at δ ~7.0–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound’s reactivity or binding affinity in biological systems?

  • Approach :

  • Use density functional theory (DFT) to calculate electron distribution in the thiophene and pyrazine moieties, which influence reactivity .
  • Perform molecular docking with proteins (e.g., kinases) to predict binding modes, leveraging crystallographic data from related pyrazolo-pyrazine structures .
    • Validation : Compare computational results with experimental bioactivity assays (e.g., IC50_{50} values) to refine models .

Q. What are the challenges in analyzing environmental persistence or biodegradation pathways for this compound?

  • Experimental Design :

  • Fate Studies : Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water) .
  • Biotic Transformation : Incubate with microbial consortia and monitor metabolite formation via LC-QTOF-MS .
    • Key Parameters : Assess hydrolysis rates (pH-dependent), photolysis stability, and adsorption coefficients (e.g., log KowK_{ow}) .

Q. How can contradictory data in biological activity studies be resolved (e.g., conflicting IC50_{50} values across assays)?

  • Resolution Framework :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., ATP concentration in kinase assays), and controls .
  • Structural Confirmation : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out decomposition .
  • Meta-Analysis : Compare data across multiple studies using standardized metrics (e.g., pIC50_{50}) .

Methodological Considerations

Q. What statistical designs are suitable for dose-response studies involving this compound?

  • Design :

  • Randomized Block Design : Assign treatments (e.g., compound concentrations) to blocks to control for batch variability .
  • Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50_{50} and Hill slopes .
    • Replication : Include ≥4 replicates per treatment to ensure statistical power .

Q. How can regioselectivity issues during functionalization of the pyrazolo[1,5-a]pyrazine core be addressed?

  • Strategies :

  • Protecting Groups : Temporarily block reactive sites (e.g., acetonitrile group) using TMS or Boc protection .
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd/C) for directed C-H activation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

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